molecular formula C9H12N2 B11923779 7-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine

7-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine

Cat. No.: B11923779
M. Wt: 148.20 g/mol
InChI Key: XTGRAJHJMJRFFP-UHFFFAOYSA-N
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Description

7-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by a fused-ring system that includes two pyridine rings, making it a naphthalene analog with one nitrogen atom in each ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization under acidic or basic conditions. The reaction conditions often require heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can convert it to more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly used under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized naphthyridines.

Scientific Research Applications

7-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infections.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through molecular modeling and experimental studies.

Comparison with Similar Compounds

  • 1,2,3,4-Tetrahydro-1,8-naphthyridine
  • 7-Dimethoxymethyl-1,2,3,4-tetrahydro-1,8-naphthyridine
  • 2-Methyl-1,8-naphthyridine
  • Ethyl 2-amino-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate

Comparison: Compared to these similar compounds, 7-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. The presence of the methyl group can affect the compound’s ability to interact with molecular targets, potentially enhancing its therapeutic properties or altering its pharmacokinetic profile.

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

7-methyl-1,2,3,4-tetrahydro-1,6-naphthyridine

InChI

InChI=1S/C9H12N2/c1-7-5-9-8(6-11-7)3-2-4-10-9/h5-6,10H,2-4H2,1H3

InChI Key

XTGRAJHJMJRFFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCCN2)C=N1

Origin of Product

United States

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